1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,1,3-benzoxadiazole-4-sulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
Research efforts around compounds structurally related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide have focused on their synthesis and spectral analysis, laying the groundwork for understanding their potential applications. These studies reveal the process of creating various derivatives and analyzing their structures through spectroscopic techniques such as 1H-NMR, IR, and mass spectral data. Such foundational research is crucial for identifying biological activities and potential therapeutic uses of these compounds (Khalid et al., 2016).
Antimicrobial and Antibacterial Properties
Several studies have demonstrated the antimicrobial and antibacterial properties of compounds related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide. For instance, novel derivatives have been synthesized and shown to exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as leads for the development of new antibacterial agents (Khalid et al., 2016); (Sattar et al., 2016).
Antituberculosis Activity
Compounds structurally related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide have also been explored for their potential in treating tuberculosis. Research into thiazole-aminopiperidine hybrid analogues, for example, has identified derivatives that inhibit Mycobacterium tuberculosis GyrB ATPase activity and show promising antituberculosis activity, suggesting a potential pathway for developing new treatments for this disease (Jeankumar et al., 2013).
Anticancer Potential
The search for novel anticancer agents has led to the investigation of derivatives related to 1-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-N-[2-(Cyclohexen-1-yl)ethyl]piperidine-4-carboxamide. Some derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results in inhibiting cancer cell proliferation and acting as tubulin inhibitors. This highlights the versatility of these compounds and their potential utility in the development of new cancer therapies (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(21-12-9-15-5-2-1-3-6-15)16-10-13-24(14-11-16)29(26,27)18-8-4-7-17-19(18)23-28-22-17/h4-5,7-8,16H,1-3,6,9-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKVORZTMLBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.